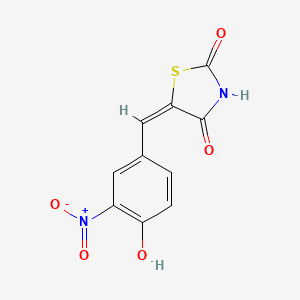
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include amino derivatives, ethers, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new therapeutic agents, particularly for its antidiabetic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, in its antidiabetic role, it may act as a peroxisome proliferator-activated receptor (PPAR) agonist, modulating the expression of genes involved in glucose and lipid metabolism. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.
Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Properties
Molecular Formula |
C10H6N2O5S |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O5S/c13-7-2-1-5(3-6(7)12(16)17)4-8-9(14)11-10(15)18-8/h1-4,13H,(H,11,14,15)/b8-4+ |
InChI Key |
CNQAUUWTCOSDSC-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline](/img/structure/B15044896.png)
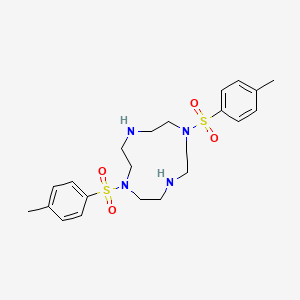

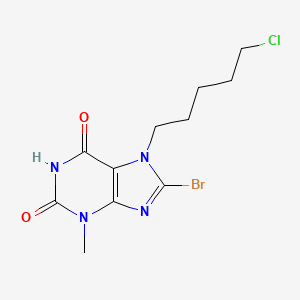
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
![N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15044931.png)
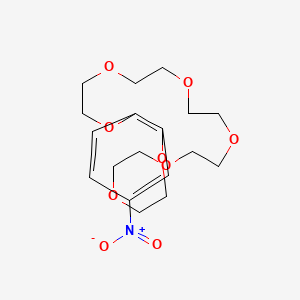
![(5Z)-5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15044943.png)


![2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B15044968.png)
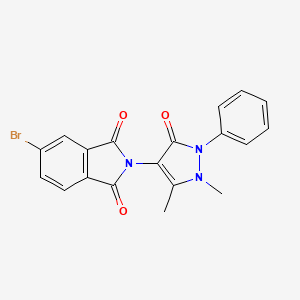
![3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine](/img/structure/B15044983.png)

